molecular formula C19H22N2O5S B2681122 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide CAS No. 921888-42-8

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2681122
CAS No.: 921888-42-8
M. Wt: 390.45
InChI Key: CQDRZOQXEDQLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a chemical compound with a unique structure that offers potential applications in various scientific research domains. Its structure includes a quinoline ring system, which is known for its biological activity, and a sulfonamide group, which is often found in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide group, which is known for its medicinal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to the presence of both the quinoline ring and the sulfonamide group, which confer distinct biological and chemical properties

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-21-16-8-6-14(11-13(16)5-10-19(21)22)20-27(23,24)15-7-9-17(25-2)18(12-15)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDRZOQXEDQLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.